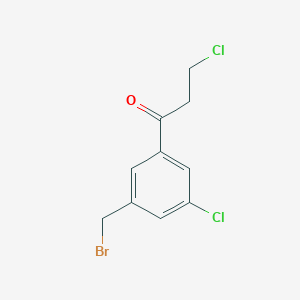
1-(3-(Bromomethyl)-5-chlorophenyl)-3-chloropropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Bromomethyl)-5-chlorophenyl)-3-chloropropan-1-one is an organic compound that belongs to the class of halogenated ketones This compound is characterized by the presence of bromine and chlorine atoms attached to a phenyl ring and a propanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Bromomethyl)-5-chlorophenyl)-3-chloropropan-1-one typically involves the bromination of a precursor compound. One common method is the bromination of 3-chloropropiophenone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Bromomethyl)-5-chlorophenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents.
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
- Substitution reactions yield various substituted derivatives.
- Reduction reactions produce alcohols.
- Oxidation reactions result in carboxylic acids or ketones .
Scientific Research Applications
1-(3-(Bromomethyl)-5-chlorophenyl)-3-chloropropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-(Bromomethyl)-5-chlorophenyl)-3-chloropropan-1-one involves its reactivity with nucleophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. This reactivity is exploited in various synthetic applications to introduce different functional groups into the molecule. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
- 1-(3-Bromophenyl)-3-chloropropan-1-one
- 1-(3-(Bromomethyl)phenyl)-3-chloropropan-1-one
- 1-(3-(Bromomethyl)-5-methylphenyl)-3-chloropropan-1-one
Comparison: 1-(3-(Bromomethyl)-5-chlorophenyl)-3-chloropropan-1-one is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity patterns compared to similar compounds.
Properties
Molecular Formula |
C10H9BrCl2O |
|---|---|
Molecular Weight |
295.98 g/mol |
IUPAC Name |
1-[3-(bromomethyl)-5-chlorophenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C10H9BrCl2O/c11-6-7-3-8(5-9(13)4-7)10(14)1-2-12/h3-5H,1-2,6H2 |
InChI Key |
XDOKLVOKZSVVPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)CCCl)Cl)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















